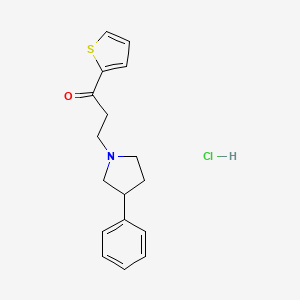
1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. The compound is also known as SCH-23390 and is a selective dopamine D1 receptor antagonist. The purpose of
Mecanismo De Acción
1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride is a selective dopamine D1 receptor antagonist. The compound binds to the dopamine D1 receptor and inhibits its activity. This leads to a decrease in dopamine signaling, which has been implicated in the pathophysiology of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride has been shown to have a range of biochemical and physiological effects. The compound has been shown to decrease dopamine release in the prefrontal cortex and striatum, which has been implicated in the pathophysiology of schizophrenia and drug addiction. It has also been shown to decrease the activity of the mesolimbic dopamine system, which has been implicated in the pathophysiology of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride has several advantages for lab experiments. The compound is highly selective for the dopamine D1 receptor and has been extensively studied in animal models. However, the compound has limited solubility in water and requires the use of organic solvents for administration.
Direcciones Futuras
There are several future directions for the study of 1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride. One potential direction is the study of the compound's therapeutic potential in the treatment of neuropsychiatric disorders such as schizophrenia and drug addiction. Another potential direction is the study of the compound's mechanism of action and its interaction with other neurotransmitter systems. Additionally, the development of new analogs of the compound may lead to the discovery of more potent and selective dopamine D1 receptor antagonists.
Métodos De Síntesis
1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride is synthesized through a multi-step process. The first step involves the synthesis of 4-chlorophenol, which is then reacted with 2-bromo-1-chloroethane to produce 1-(4-chlorophenoxy)-2-chloroethane. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline to produce 1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol. The final step involves the conversion of the free base to the hydrochloride salt.
Aplicaciones Científicas De Investigación
1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride has been widely used in scientific research for its potential therapeutic properties. The compound has been shown to have anti-psychotic, anti-depressant, and anti-addictive properties. It has also been used in the study of Parkinson's disease, schizophrenia, and drug addiction.
Propiedades
IUPAC Name |
1-(4-chlorophenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2.ClH/c19-16-5-7-18(8-6-16)22-13-17(21)12-20-10-9-14-3-1-2-4-15(14)11-20;/h1-8,17,21H,9-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEPNXUSHQRWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COC3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6047488 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(4-bromophenyl)sulfonyl]-N-methylbenzenecarboximidamide](/img/structure/B5157276.png)


![1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-methoxyphenyl)hydrazone]](/img/structure/B5157286.png)
![1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5157292.png)

![N-(3,4-dimethylphenyl)-2-[5-(2-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5157302.png)
![3-[(2-bromo-4-nitrophenyl)imino]-2-phenyl-1-indanone](/img/structure/B5157307.png)

![4-{[benzyl(2-phenylethyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5157327.png)
![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5157332.png)
![ethyl 4-[3-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5157334.png)
![cyclohexyl 2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5157361.png)